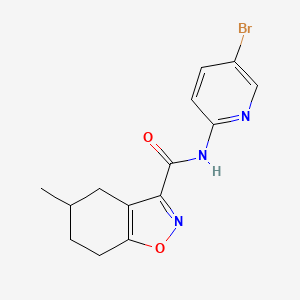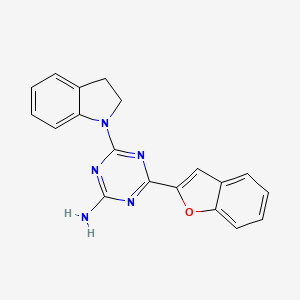
2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone
Descripción general
Descripción
2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that has been synthesized using various methods and has been found to have several potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain. Inhibition of these enzymes leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which can improve cognitive function and alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone have been studied extensively in scientific research. It has been found to have a significant impact on the levels of neurotransmitters in the brain, leading to improvements in cognitive function. It has also been found to have antioxidant properties, which can protect against oxidative stress and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone for lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the mechanisms of enzyme inhibition and the development of drugs for the treatment of neurological disorders. However, one of the limitations of this compound is its complex synthesis method, which can make it challenging to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research involving 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone. One of the most promising areas of research is the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to explore the potential antioxidant and anti-inflammatory properties of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone is a synthetic compound that has several potential applications in scientific research. Its potent inhibitory activity against various enzymes makes it a valuable tool for studying the mechanisms of enzyme inhibition and the development of drugs for the treatment of neurological disorders. Further research is needed to explore its potential applications in other areas of scientific research.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone has several potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(6-iodo-9-methylcarbazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3INO/c1-20-12-4-2-8(14(21)15(16,17)18)6-10(12)11-7-9(19)3-5-13(11)20/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPGPMLILCSZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C(F)(F)F)C3=C1C=CC(=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B4718663.png)

![methyl 2-chloro-5-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate](/img/structure/B4718682.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4718699.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4718706.png)
![2-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4718719.png)
![N-(3-chloro-4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4718724.png)
![N-(3-acetylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4718732.png)
![3-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4718744.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B4718748.png)
![1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4718750.png)
![2-cyano-3-(3-ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-1-naphthylacrylamide](/img/structure/B4718751.png)
![methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4718761.png)
